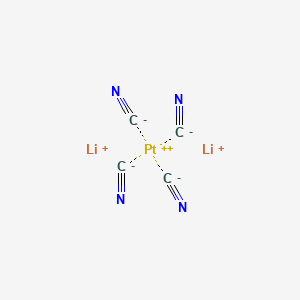![molecular formula C13H11N3OS B12829487 2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105189-68-1](/img/structure/B12829487.png)
2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Overview
Description
2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the thiazole and pyridazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a thiazole ring fused to a pyridazine ring, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors. One common method involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione. This intermediate is then reacted with thiosemicarbazide to afford the desired compound .
Chemical Reactions Analysis
2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Biological Studies: The compound is studied for its interactions with various biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as a building block in organic electronics.
Mechanism of Action
The mechanism of action of 2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target being studied.
Comparison with Similar Compounds
Similar compounds to 2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one include other thiazole and pyridazine derivatives. These compounds share similar structural motifs but may differ in their biological activities and applications. For example:
Thiazolo[5,4-d]thiazoles: These compounds are known for their applications in organic electronics and have high oxidative stability.
Pyrano[2,3-d]thiazoles: These derivatives are studied for their potential in drug development, particularly against obesity and hyperlipidemia.
The uniqueness of this compound lies in its specific structure, which combines the properties of both thiazole and pyridazine rings, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
2-methyl-7-(4-methylphenyl)-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-7-3-5-9(6-4-7)10-12-11(13(17)16-15-10)14-8(2)18-12/h3-6H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLCNEKEUITZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)C3=C2SC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101181012 | |
| Record name | 2-Methyl-7-(4-methylphenyl)thiazolo[4,5-d]pyridazin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101181012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105189-68-1 | |
| Record name | 2-Methyl-7-(4-methylphenyl)thiazolo[4,5-d]pyridazin-4(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105189-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-7-(4-methylphenyl)thiazolo[4,5-d]pyridazin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101181012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine](/img/structure/B12829412.png)
![4-Chloro-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12829413.png)

![[(2S,3R,4R)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B12829421.png)





![4-Methyl-1H-benzo[d]imidazole-6,7-dione](/img/structure/B12829458.png)

![11,11-dihexyl-3,19-dithia-11-silapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene](/img/structure/B12829477.png)
![2,2'-(2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B12829492.png)
